

Application Note: Quantification of Dihydropyridines using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dihydropyridine	
Cat. No.:	B1217469	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyridines are a class of calcium channel blockers widely used in the treatment of hypertension and angina. Accurate and reliable quantification of these compounds in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely adopted technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of various **dihydropyridine** drugs using a stability-indicating HPLC-UV method.

Experimental Workflow

The general workflow for the HPLC-UV analysis of **dihydropyridine**s is depicted below. This process includes sample preparation, HPLC separation, UV detection, and data analysis.





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Caption: General experimental workflow for HPLC-UV quantification.

Experimental Protocols

This section provides detailed methodologies for the quantification of four common **dihydropyridine** drugs: Amlodipine, Nifedipine, Nimodipine, and Lercanidipine.

Protocol 1: Quantification of Amlodipine

This method is suitable for the determination of Amlodipine in bulk drug and pharmaceutical dosage forms.

- Chromatographic Conditions:
 - Column: C18, 100 mm x 4.6 mm, 2.6 μm particle size.[1][2]
 - Mobile Phase: 0.4% Ammonium Hydroxide in water and Methanol, delivered in a gradient mode.[1][2] A common isocratic mobile phase is a mixture of 50 mM triethylamine (pH 3), methanol, and acetonitrile (50:35:15 v/v/v).[3]
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Column Temperature: 35 °C.[2]
 - UV Detection Wavelength: 237 nm.[1][2][3]
- Standard Solution Preparation:



- Accurately weigh about 10 mg of Amlodipine Besylate reference standard and transfer to a
 10 mL volumetric flask.[3]
- Add diluent (mobile phase or a suitable solvent like methanol) to dissolve the standard and make up the volume.[3]
- Prepare working standard solutions by appropriate dilution of the stock solution.
- Sample Preparation (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to a single dose of Amlodipine and transfer to a suitable volumetric flask.
 - Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
 - Filter the solution through a 0.45 μm syringe filter before injection.

Protocol 2: Quantification of Nifedipine

This protocol is applicable for the analysis of Nifedipine in plasma and pharmaceutical formulations.

- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size.[4]
 - Mobile Phase: A mixture of methanol and water (70:30 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[4] Another option is acetonitrile and 10 mM phosphate buffer (pH 3.5) in a 60:40 v/v ratio.[4] For plasma analysis, a mobile phase of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (42:58, v/v) can be used.[5]
 - Flow Rate: 1.0 mL/min.[4][6]
 - Injection Volume: 20 μL.
 - Column Temperature: Ambient.[6]



- UV Detection Wavelength: 235 nm or 238 nm.[4][7]
- Standard Solution Preparation:
 - Prepare a stock solution of Nifedipine in methanol (e.g., 1 mg/mL).[4]
 - Dilute the stock solution with the mobile phase to obtain working standards in the desired concentration range (e.g., 5-40 μg/mL).[4]
- Sample Preparation (Plasma):
 - For plasma samples, a solid-phase extraction (SPE) on C18 cartridges is recommended for sample clean-up and concentration.[5]

Protocol 3: Quantification of Nimodipine

This method is designed for the quantification of Nimodipine in bulk drug and pharmaceutical dosage forms.

- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm.[8]
 - Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).[8] Another reported mobile phase is methanol-acetonitrile-water (35:38:27, v/v).[9]
 - Flow Rate: 1.0 mL/min.[8][9]
 - Injection Volume: 20 μL.[10]
 - Column Temperature: 25 °C.[9]
 - UV Detection Wavelength: 236 nm or 237 nm.[8][9]
- Standard Solution Preparation:
 - Dissolve 100 mg of Nimodipine in a 100 mL volumetric flask with methanol to prepare a stock solution.[10]



- Prepare working standard solutions by diluting the stock solution with methanol.[10]
- Sample Preparation (Tablets):
 - Weigh and powder 20 tablets.
 - Transfer an accurately weighed amount of powder equivalent to 30 mg of Nimodipine to a
 100 mL volumetric flask.[10]
 - Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with methanol.[10]
 - Filter the solution before injection.

Protocol 4: Quantification of Lercanidipine

This protocol is suitable for the assay of Lercanidipine Hydrochloride in tablets.

- Chromatographic Conditions:
 - Column: C8, 150 mm x 4.6 mm, 5 μm particle size.[11]
 - Mobile Phase: A mixture of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5 adjusted with phosphoric acid) and methanol (35:65, v/v).[11]
 - Flow Rate: 1.0 mL/min.[11][12]
 - Injection Volume: 100 μL.[12]
 - Column Temperature: Ambient.
 - UV Detection Wavelength: 240 nm.[11]
- Standard Solution Preparation:
 - Prepare a stock solution of Lercanidipine HCl (e.g., 1 mg/mL) in the mobile phase.
 - Further dilute with the mobile phase to achieve the desired working concentrations.



- Sample Preparation (Tablets):
 - Weigh and powder 20 tablets.
 - Accurately weigh a quantity of powder equivalent to 10 mg of Lercanidipine HCl and transfer it to a 10 mL volumetric flask.
 - Add 5 mL of the mobile phase, sonicate to dissolve, and then make up the volume with the mobile phase.[12]
 - Filter the resulting solution through a 0.45 μm membrane filter.[12]

Data Presentation

The performance of these HPLC-UV methods is summarized in the following tables, providing key validation parameters for each **dihydropyridine**.

Table 1: Chromatographic Conditions Summary

Parameter	Amlodipine	Nifedipine	Nimodipine	Lercanidipine
Column	C18 (100 x 4.6 mm, 2.6 µm)[1] [2]	C18 (250 x 4.6 mm, 5 μm)[4]	C18 (250 x 4.6 mm)[8]	C8 (150 x 4.6 mm, 5 μm)[11]
Mobile Phase	Gradient of 0.4% NH4OH in H2O & MeOH[1][2]	MeOH:H2O (70:30, v/v), pH 3.0[4]	ACN:H2O (70:30, v/v)[8]	0.02M NH4H2PO4 (pH 3.5):MeOH (35:65, v/v)[11]
Flow Rate	1.0 mL/min	1.0 mL/min[4][6]	1.0 mL/min[8][9]	1.0 mL/min[11] [12]
Detection Wavelength	237 nm[1][2][3]	235 nm / 238 nm[4][7]	236 nm / 237 nm[8][9]	240 nm[11]
Retention Time (approx.)	Varies with gradient	3.4 min[4]	9.5 min[10]	4.1 min[12]



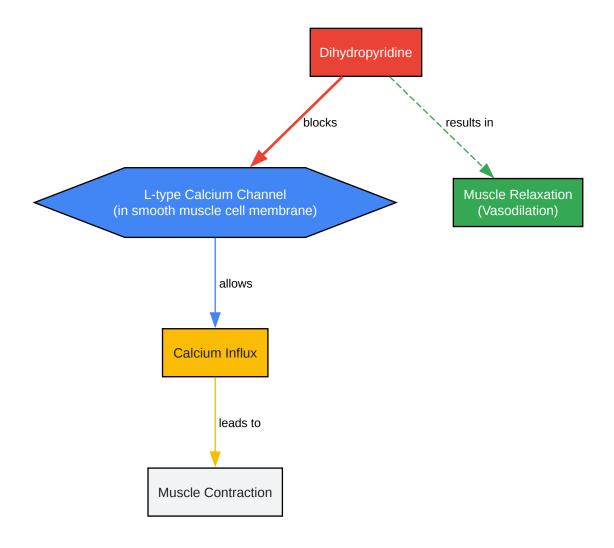
Table 2: Method Validation Parameters

Parameter	Amlodipine	Nifedipine	Nimodipine	Lercanidipine
Linearity Range	0.5 - 5 μg/mL[13]	5 - 40 μg/mL[4]	0.5 - 10 μg/mL[8]	20 - 80 μg/mL[11]
Correlation Coefficient (r²)	> 0.999	> 0.999[7]	> 0.99	> 0.999[11]
Accuracy (% Recovery)	99.3 - 101.9 %	99.7 - 100.27 % [7]	> 95 %[8]	96.38 - 101.23 % [12]
Precision (% RSD)	< 2%	< 2%	< 5%[8]	< 2%
LOD	-	0.143 μg/mL[<mark>7</mark>]	0.1 μg/mL[8]	0.1 μg/mL[<mark>11</mark>]
LOQ	-	0.435 μg/mL[<mark>7</mark>]	-	0.3 μg/mL[11]

Signaling Pathway (Illustrative)

While **dihydropyridine**s do not act on a signaling pathway in the traditional sense, their mechanism of action involves blocking L-type calcium channels. The following diagram illustrates this concept.





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Caption: Mechanism of action of dihydropyridines.

Conclusion

The HPLC-UV methods described in this application note are demonstrated to be simple, accurate, precise, and robust for the quantification of various **dihydropyridine** drugs. The provided protocols can be readily adapted for routine quality control analysis and for research purposes in the pharmaceutical industry. The validation data confirms that these methods meet the requirements of international guidelines for analytical method validation.

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- To cite this document: BenchChem. [Application Note: Quantification of Dihydropyridines using a Stability-Indicating HPLC-UV Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217469#hplc-uv-method-for-dihydropyridinequantification]

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